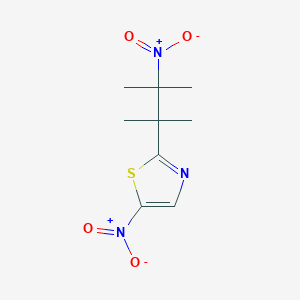
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its nitro groups and its branched alkyl substituent, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Nitro Groups: Nitration reactions using concentrated nitric acid and sulfuric acid can introduce nitro groups into the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole would depend on its specific interactions with biological molecules or chemical targets. Generally, nitro compounds can act as electron acceptors or donors, and thiazoles can interact with enzymes or receptors through their heterocyclic ring system.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrothiazole: A simpler thiazole with a single methyl group and a nitro group.
2,4-Dinitrothiazole: A thiazole with two nitro groups.
2-(2,3-Dimethylbutan-2-yl)-5-nitro-1,3-thiazole: Similar structure but without the additional nitro group on the alkyl chain.
Uniqueness
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is unique due to its specific combination of nitro groups and branched alkyl substituent, which may impart distinct chemical reactivity and biological activity compared to other thiazoles.
Properties
CAS No. |
189080-79-3 |
|---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-(2,3-dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C9H13N3O4S/c1-8(2,9(3,4)12(15)16)7-10-5-6(17-7)11(13)14/h5H,1-4H3 |
InChI Key |
SKLRLNYNYNBRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(S1)[N+](=O)[O-])C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















